GDC-0879

B-RafV600E Kinase Inhibitor Enzymatic Potency

GDC-0879 is the definitive B-RafV600E tool compound for oncology research, delivering unmatched biochemical potency (IC50 0.13 nM) and a uniquely characterized paradoxical activation profile. Unlike other RAF inhibitors, GDC-0879 robustly induces CRAF dimerization, serving as a critical positive control for MAPK pathway studies. Its well-established PK/PD relationship enables precise dose-response calibration in xenograft models. When experimental reproducibility and mechanistic clarity are non-negotiable, GDC-0879 is the authoritative benchmark. Procure from verified B2B vendors to ensure batch-to-batch consistency.

Molecular Formula C19H18N4O2
Molecular Weight 334.4 g/mol
CAS No. 905281-76-7
Cat. No. B1683923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0879
CAS905281-76-7
Synonyms2-(4-(1-(hydroxyimino)-2,3-dihydro-1H-inden-5-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
GDC 0879
GDC-0879
GDC0879
Molecular FormulaC19H18N4O2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESC1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO
InChIInChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2/b22-18+
InChIKeyDEZZLWQELQORIU-RELWKKBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GDC-0879 (CAS 905281-76-7) Baseline Overview: A Highly Selective B-RafV600E Inhibitor for Preclinical Oncology Research


GDC-0879 is a novel, orally bioavailable small molecule inhibitor of the B-Raf kinase [1]. It belongs to the class of ATP-competitive RAF inhibitors and is specifically designed to target the oncogenic V600E mutation of B-Raf . The compound exhibits exceptionally high biochemical potency, with an IC50 of 0.13 nM against the purified B-RafV600E enzyme . GDC-0879 demonstrates functional inhibition of the Raf/MEK/ERK signaling pathway in V600E-mutant cell lines, leading to reduced phosphorylation of MEK and ERK [2]. Its development by Genentech established it as a key preclinical tool compound for studying B-Raf signaling and validating therapeutic strategies for V600E-driven cancers [3].

Why Generic Substitution Fails for GDC-0879: Unique Potency and Selectivity Profile Prevents Simple Analog Swapping


Simple substitution of GDC-0879 with another B-Raf inhibitor is not scientifically valid due to substantial differences in biochemical potency, kinase selectivity, and functional outcomes [1]. GDC-0879's IC50 of 0.13 nM for B-RafV600E is significantly lower than that of many other RAF inhibitors, including vemurafenib (31 nM) and PLX4720 (13 nM), indicating a distinct potency advantage that can alter experimental dose-response relationships [2]. Furthermore, its selectivity profile, assessed against a panel of >140 kinases, is unique and cannot be assumed for other compounds, even within the same inhibitor class [3]. Crucially, the propensity for GDC-0879 to induce paradoxical activation of wild-type RAF signaling and CRAF dimerization differs markedly from analogs like PLX4720, which has significant implications for both therapeutic and off-target effects in cellular and in vivo models [4]. Substituting GDC-0879 without careful consideration of these quantitative and qualitative differences risks compromising experimental reproducibility and data interpretation.

GDC-0879 Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiating Performance Metrics


GDC-0879 vs. Other RAF Inhibitors: Superior Biochemical Potency Against B-RafV600E

GDC-0879 demonstrates significantly greater biochemical potency against the B-RafV600E enzyme compared to other RAF inhibitors. Its IC50 of 0.13 nM is >100-fold lower than that of vemurafenib (31 nM), 100-fold lower than PLX4720 (13 nM), and nearly 300-fold lower than sorafenib (38 nM) [1]. This superior potency translates to effective target engagement at lower compound concentrations.

B-RafV600E Kinase Inhibitor Enzymatic Potency

GDC-0879 vs. Vemurafenib and Dabrafenib: Functional Inhibition of MEK and ERK Phosphorylation in B-RafV600E Cells

In a direct comparison using A375 and HT29 B-RafV600E-expressing cells, GDC-0879, vemurafenib, and dabrafenib all demonstrated the ability to inhibit phosphorylation of MEK and ERK, confirming functional pathway suppression [1]. While all three were effective, GDC-0879's cellular potency (pERK IC50 = 63 nM in Malme-3M cells) serves as a benchmark for this inhibitor class .

pMEK pERK Cellular Signaling BRAF V600E

GDC-0879 vs. PLX4720: Distinct Profiles in Inducing Paradoxical CRAF Activation and Dimerization

GDC-0879 and PLX4720, while both selective B-RafV600E inhibitors, exhibit distinct functional effects on wild-type RAF signaling. GDC-0879 is a more potent inducer of CRAF activation and BRAF/CRAF dimerization compared to PLX4720 [1]. This differential effect is significant, with PLX4720 showing significantly less CRAF activation and requiring much higher doses to elicit a comparable paradoxical response [2].

Paradoxical Activation CRAF Dimerization Off-Target Effects RAF Inhibitor

GDC-0879 In Vivo: Quantified Pharmacodynamic Thresholds for Tumor Stasis in Xenograft Models

In A375 melanoma xenografts, a quantitative relationship has been established between GDC-0879 plasma concentration and tumor pMEK1 inhibition [1]. The study determined that a threshold of >40% pMEK1 inhibition is required for tumor growth inhibition, and a minimum of approximately 60% pMEK1 inhibition is necessary to achieve tumor stasis [2].

Pharmacodynamics Xenograft pMEK1 Inhibition Tumor Stasis

Optimal Scientific and Industrial Application Scenarios for GDC-0879 Based on Differentiated Evidence


Probing B-RafV600E Signaling at Low, Physiologically Relevant Concentrations

GDC-0879's exceptional biochemical potency (IC50 = 0.13 nM) makes it the ideal tool compound for studies requiring near-complete B-RafV600E inhibition at low nanomolar concentrations [1]. This property is critical for minimizing off-target kinase inhibition and allows researchers to dissect B-RafV600E-specific functions in highly sensitive biochemical and cellular assays where other, less potent RAF inhibitors might fail to achieve full target engagement without inducing confounding off-target effects.

Investigating Mechanisms of Paradoxical RAF Activation and Dimerization

Due to its potent ability to induce wild-type CRAF activation and BRAF/CRAF dimerization, GDC-0879 is a uniquely suited molecular probe for studying the phenomenon of paradoxical MAPK pathway activation [2]. Researchers can use GDC-0879 as a positive control to robustly induce these effects, providing a clear window for mechanistic studies into RAF dimerization dynamics, downstream signaling consequences, and the development of resistance mechanisms to RAF inhibitors in non-V600E contexts.

Establishing Quantitative PK/PD Relationships for B-Raf Inhibition in Preclinical Tumor Models

The well-characterized relationship between GDC-0879 plasma concentration and tumor pMEK1 inhibition provides a validated framework for designing rigorous in vivo pharmacodynamic studies [3]. The established quantitative thresholds for tumor growth inhibition (>40% pMEK1 suppression) and tumor stasis (~60% pMEK1 suppression) in A375 xenografts offer researchers a clear, evidence-based benchmark for correlating drug exposure, target engagement, and efficacy [4]. This makes GDC-0879 an invaluable tool for calibrating PK/PD models and optimizing dosing schedules for other B-Raf inhibitors.

Serving as a Benchmark Control in B-Raf Inhibitor Discovery and Characterization Panels

GDC-0879's highly characterized profile—spanning exceptional potency, broad kinase selectivity, and well-defined paradoxical activation properties—positions it as an ideal benchmark or reference standard in panels of RAF inhibitors [5]. In drug discovery and characterization workflows, GDC-0879 can be used as a positive control to validate assay performance and to provide a comparative baseline against which the potency, selectivity, and functional effects of novel B-Raf inhibitors can be quantitatively assessed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0879

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.